Methyl anthracene-2-carboxylate
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Overview
Description
Methyl anthracene-2-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon It is characterized by the presence of a carboxylate group at the second position of the anthracene ring, which is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl anthracene-2-carboxylate typically involves the esterification of anthracene-2-carboxylic acid. One common method is the reaction of anthracene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of this compound and water as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient separation techniques to maximize yield and purity. The use of catalysts and solvents is carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl anthracene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-methanol or other reduced forms.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Methyl anthracene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl anthracene-2-carboxylate is primarily related to its ability to participate in photophysical and photochemical processes. The compound’s conjugated π-system allows it to absorb light and undergo various electronic transitions. These properties make it useful in applications such as light harvesting and molecular sensing .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylate: Similar in structure but with the carboxylate group at the ninth position.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Bianthracene derivatives: Compounds with two anthracene units linked together.
Uniqueness
Methyl anthracene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
CAS No. |
25308-60-5 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl anthracene-2-carboxylate |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)14-7-6-13-8-11-4-2-3-5-12(11)9-15(13)10-14/h2-10H,1H3 |
InChI Key |
MDRJRJLPUAYVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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